

"3-Oxo Citalopram" chemical structure and properties

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Compound of Interest

Compound Name: 3-Oxo Citalopram

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3-Oxo Citalopram: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Citalopram, also known as Citalopram Impurity C, is a crucial reference standard in the pharmaceutical industry. It serves as a key intermediate in the synthesis of the widely prescribed antidepressant medications Citalopram and its S-enantiomer, Escitalopram. Furthermore, it is recognized as a significant impurity that requires careful monitoring during the manufacturing process to ensure the final drug product's purity, safety, and efficacy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of **3-Oxo Citalopram**. Detailed experimental protocols and data are presented to support research and drug development activities.

Chemical Structure and Identification

3-Oxo Citalopram is a derivative of Citalopram characterized by a ketone group at the 3-position of the isobenzofuranone ring.

Chemical Name: 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Synonyms: Citalopram Impurity C, Citalopram Related Compound C, Escitalopram EP Impurity C

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **3-Oxo Citalopram** is provided in the table below. This data is essential for its handling, formulation, and analytical method development.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₉ FN ₂ O ₂	[1][2][3]
Molecular Weight	338.38 g/mol	[1][2][3]
CAS Number	372941-54-3	[1][2]
Appearance	Off-white to white solid	[4]
Melting Point	49-52 °C	[4][5]
Boiling Point	490.7 °C at 760 mmHg (Predicted)	[4][5]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[4][5]
pKa (Predicted)	9.48 ± 0.28	[4]
XLogP3	3.4	[2]

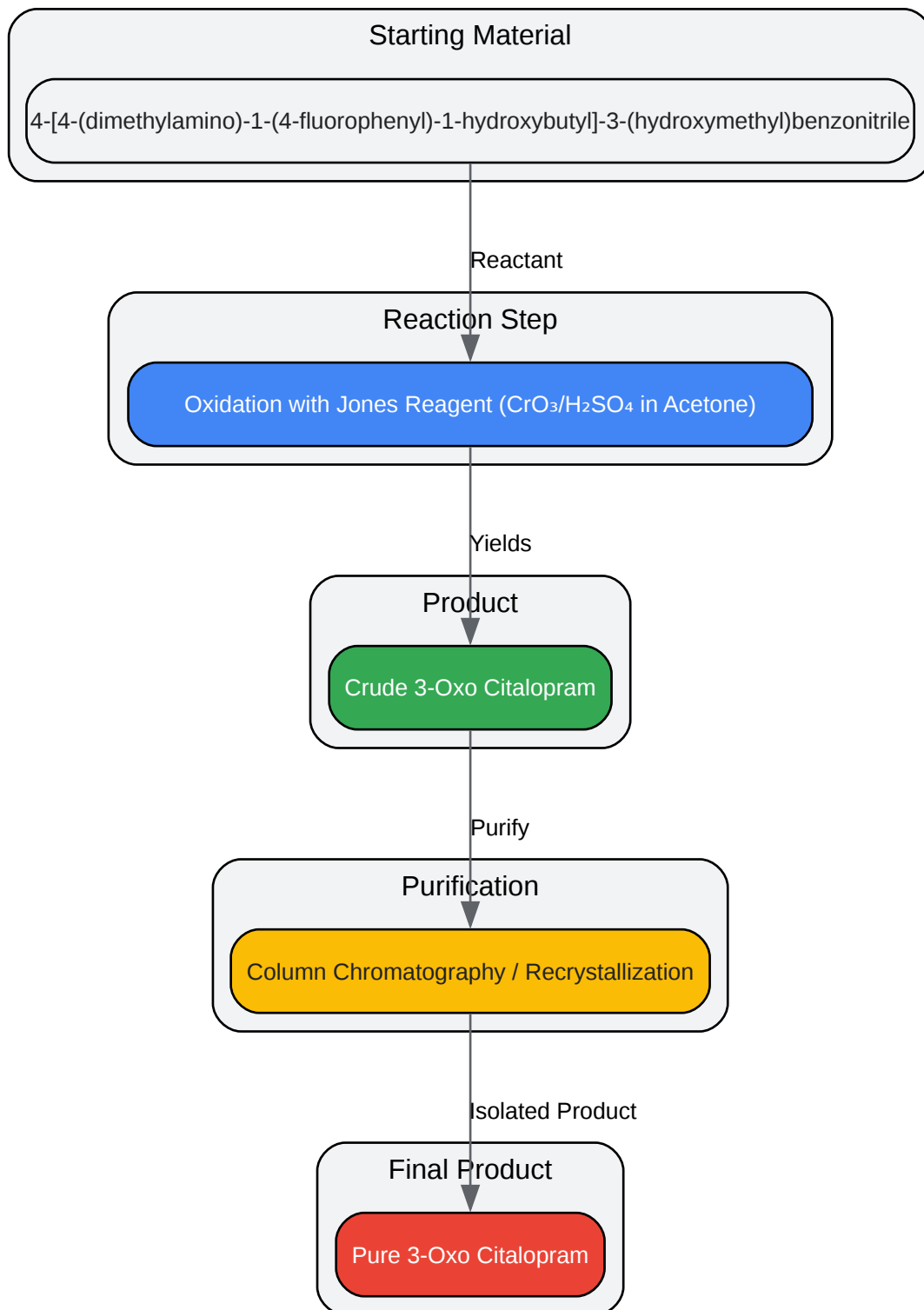
Synthesis of 3-Oxo Citalopram

3-Oxo Citalopram is primarily formed as an impurity during the synthesis of Citalopram. A common method for its preparation involves the oxidation of the corresponding diol precursor.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of **3-Oxo Citalopram**.

Synthesis Workflow for 3-Oxo Citalopram

[Click to download full resolution via product page](#)Caption: A generalized workflow for the synthesis of **3-Oxo Citalopram**.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of **3-Oxo Citalopram**.

Materials:

- 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide
- Jones Reagent (Chromium trioxide in sulfuric acid)
- Acetone
- Ethyl acetate
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide in acetone and cool the solution in an ice bath.
- Slowly add Jones reagent to the stirred solution, maintaining the temperature below 10 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the excess Jones reagent by adding isopropanol.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude **3-Oxo Citalopram** by silica gel column chromatography or recrystallization to obtain the pure compound.

Analytical Characterization

The identity and purity of **3-Oxo Citalopram** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of **3-Oxo Citalopram**, often in the context of analyzing Citalopram and its related substances.

Experimental Protocol: HPLC Analysis

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized.
Flow Rate	1.0 mL/min
Detection	UV at 239 nm
Injection Volume	10-20 µL
Column Temperature	Ambient or controlled (e.g., 25-30 °C)

Spectroscopic Data

Mass Spectrometry (MS):

- Expected $[M+H]^+$: m/z 339.1503

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra should be consistent with the proposed chemical structure. Key expected signals would include aromatic protons, the dimethylamino group protons, and the protons of the propyl chain. The absence of the carbinol proton signal (from the precursor) and the presence of a characteristic carbonyl carbon signal in the ^{13}C NMR spectrum would confirm the oxidation.

Applications in Drug Development

- Reference Standard: **3-Oxo Citalopram** is used as a certified reference material for the identification and quantification of this impurity in bulk Citalopram and its pharmaceutical formulations.
- Method Development: It is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) to monitor the purity of Citalopram and Escitalopram.
- Forced Degradation Studies: **3-Oxo Citalopram** can be used in forced degradation studies to understand the degradation pathways of Citalopram under various stress conditions.

Conclusion

3-Oxo Citalopram is a critical molecule in the context of the synthesis and quality control of Citalopram and Escitalopram. A thorough understanding of its chemical properties, synthesis, and analytical behavior is paramount for pharmaceutical scientists and researchers. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the development, manufacturing, and regulation of these important antidepressant drugs.

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